molecular formula C19H19N3OS2 B2626430 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-38-0

6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2626430
CAS No.: 862975-38-0
M. Wt: 369.5
InChI Key: PJPAJEVNEMKMBR-UHFFFAOYSA-N
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Description

6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

The primary target of the compound 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is classified as a tumor suppressor .

Mode of Action

This compound interacts with its target, the p53 protein, resulting in its activation . This activation leads to an increase in the levels of p53 in the cells .

Biochemical Pathways

The activation of p53 by this compound affects several biochemical pathways. One of the key pathways influenced is the cell cycle, specifically the G2/M phase . Additionally, the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .

Pharmacokinetics

The compound’s anti-cancer activity against various cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion properties that allow it to reach its target sites effectively .

Result of Action

The result of the action of this compound is the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis . This is achieved through the activation of p53, which leads to alterations in the levels of key mitochondrial proteins and the acceleration of caspase expression .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with key mitochondrial proteins such as Bcl-2 and Bax, which are involved in the regulation of apoptosis . The compound’s interaction with these proteins leads to the activation of caspases, which are crucial for the execution of apoptosis. Additionally, this compound has been shown to modulate the activity of p53, a tumor suppressor protein that plays a critical role in cell cycle regulation and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as Colo205, U937, MCF7, and A549, the compound induces G2/M cell cycle arrest and promotes apoptosis . This is achieved through the upregulation of p53 and the alteration of the balance between pro-apoptotic and anti-apoptotic proteins, leading to increased caspase activity and subsequent cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with mitochondrial proteins such as Bcl-2 and Bax results in the activation of caspases, which are essential for apoptosis . Additionally, the upregulation of p53 by this compound leads to cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure and sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as the induction of apoptosis and inhibition of tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on mitochondrial proteins such as Bcl-2 and Bax suggests its involvement in the regulation of mitochondrial metabolism and energy production

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the mechanisms of transport and distribution can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects . For instance, its interaction with mitochondrial proteins suggests its localization within the mitochondria, where it regulates apoptosis and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-methoxybenzothiazole with butyl bromide under basic conditions to introduce the butyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Uniqueness

6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to the presence of both butyl and methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-3-4-5-12-6-8-14-16(10-12)24-18(20-14)22-19-21-15-9-7-13(23-2)11-17(15)25-19/h6-11H,3-5H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPAJEVNEMKMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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